翼蕨烷 R

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

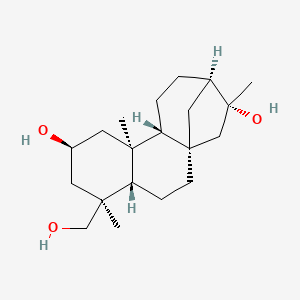

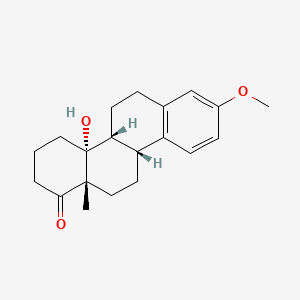

Pterokaurane R is a natural compound isolated from the herbs of Pteris multifida . It belongs to the chemical family of Diterpenoids . The molecular formula of Pterokaurane R is C20H34O3 and it has a molecular weight of 322.5 .

Physical And Chemical Properties Analysis

Pterokaurane R appears as a powder . It has a predicted boiling point of 461.6±20.0 °C and a predicted density of 1.15±0.1 g/cm3 .科学研究应用

Neuroinflammation Inhibition

Pterokaurane R has been identified as a potent anti-neuroinflammatory agent. Studies have shown that compounds from Pteris multifida roots, which include Pterokaurane R, significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where neuroinflammation plays a critical role in disease progression.

Phytochemical Source for Medicinal Activities

Pteridophytes, the group of plants that Pterokaurane R is derived from, have a rich history of medicinal use. Phytochemical investigations have revealed that they contain a range of bioactive metabolites, including terpenoids like Pterokaurane R, which have demonstrated various medicinal activities such as antimicrobial, anti-inflammatory, and antiviral properties .

Antioxidant Properties

The antioxidant capacity of Pterokaurane R is another significant application. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. The presence of Pterokaurane R in Pteris multifida suggests its potential role in protecting against oxidative stress-related conditions .

Anti-Cancer Potential

Research has indicated that certain ent-kaurane diterpenoids exhibit anti-tumor activities. While specific studies on Pterokaurane R’s anti-cancer effects are not yet available, its classification within this group of compounds suggests a promising area for further investigation into its potential anti-cancer applications .

Antimicrobial Activity

Pterokaurane R, as part of the broader group of terpenoids found in pteridophytes, has been associated with antimicrobial activity. This application is crucial in the development of new treatments for bacterial, fungal, and viral infections, especially in an era of increasing antibiotic resistance .

Anti-Diabetic Effects

While the direct anti-diabetic effects of Pterokaurane R have not been explicitly documented, the broader category of terpenoids to which it belongs has been noted for such properties. This suggests a potential research avenue for Pterokaurane R’s role in managing blood sugar levels and treating diabetes .

Anti-Viral Applications

The anti-viral capabilities of Pterokaurane R are part of an ongoing exploration of pteridophytes for new phytochemicals against viral diseases. Given the wide range of viruses and the constant emergence of new strains, Pterokaurane R could contribute to the development of novel anti-viral agents .

Cognitive Function Enhancement

Given the neuroprotective properties of Pterokaurane R, there is a potential for its application in enhancing cognitive functions. By reducing neuroinflammation, it may help in improving or maintaining cognitive abilities, which is particularly relevant for age-related cognitive decline .

作用机制

Target of Action

Pterokaurane R primarily targets microglia cells , which are resident immune cells in the central nervous system . These cells play a significant role in neuroinflammation, which is associated with various neurodegenerative diseases, including Alzheimer’s disease .

Mode of Action

Pterokaurane R interacts with its targets by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglia cells . This interaction results in a reduction in the expression of the cyclooxygenase-2 (COX-2) protein and the level of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 .

Biochemical Pathways

The primary biochemical pathway affected by Pterokaurane R is the inflammatory response pathway in the central nervous system. By inhibiting NO production, Pterokaurane R reduces oxidative stress and inflammation caused by activated microglia . This action can potentially mitigate the progression of neurodegenerative diseases.

Result of Action

The molecular and cellular effects of Pterokaurane R’s action include significant inhibition of NO production in LPS-stimulated BV-2 cells, reduction in the expression of the COX-2 protein, and decrease in the level of pro-inflammatory mediators . These results suggest that Pterokaurane R could be a potential lead compound that acts as an anti-neuroinflammatory agent .

安全和危害

未来方向

属性

IUPAC Name |

(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(12-21)9-14(22)10-18(2)15(17)6-7-20-8-13(4-5-16(18)20)19(3,23)11-20/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIMVMNHKVTJLO-JULPPZSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H](C[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)C)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PterokauraneR | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B592813.png)

![Disodium;[9-chloro-2-(9-chloro-3-sulfonatooxybenzo[f][1]benzothiol-2-yl)benzo[f][1]benzothiol-3-yl] sulfate](/img/structure/B592829.png)